molecular formula C10H12N4O4S B016157 Thioinosine CAS No. 574-25-4

Thioinosine

Cat. No. B016157
CAS RN: 574-25-4
M. Wt: 284.29 g/mol
InChI Key: NKGPJODWTZCHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioinosine is an important molecule in the field of biochemistry and pharmacology. It is a natural product that has been studied extensively for its ability to act as an inhibitor of various enzymes and other biological processes. This compound has been used in research to study the mechanisms of action of a variety of drugs, as well as to identify new therapeutic targets. In addition, this compound has been used to study the biochemical and physiological effects of drugs on the body.

Scientific Research Applications

  • Cell Membrane Transport Study : Thioinosinate is utilized to study the transport of 6-mercaptopurine across cell membranes in cancer cells, particularly in Ehrlich ascites carcinoma cells (Paterson, 1962).

  • Antineoplastic and Immunosuppressive Properties : Research indicates that Thioinosine has potential antineoplastic and immunosuppressive characteristics, inhibiting DNA synthesis, blocking cellular proliferation, and inducing apoptosis (Definitions, 2020).

  • Impact on Adipocyte Differentiation : 6-Thioinosine inhibits adipocyte differentiation by downregulating PPARα and upregulating iNOS via the activation of JNK (Lee et al., 2010).

  • Synthesis of Functionalized Nucleosides : 2′-Deoxy-3′-Thioinosine and its S-phosphorothioamidite are synthesized for use as intermediates in the preparation of new functionalized nucleosides (Luo et al., 2012).

  • Kinetic Study in Lymphocytes : An assay for thioinosinic acid is suitable for studying its kinetics in lymphocytes of kidney transplant patients and may be useful for leukemia patients undergoing 6-mercaptopurine treatment (Fletcher & Maddocks, 1980).

  • Homopolyribonucleotide Synthesis : 1-Methyl-6-thioinosine 5′-diphosphate is a substrate for polynucleotide phosphorylase-catalyzed homopolyribonucleotide synthesis (Broom & Amarnath, 1976).

  • Mitochondrial Dysfunction in Leukemia : 6-Thioguanine, a related compound, may induce mitochondrial dysfunction and reactive oxygen species formation in acute lymphoblastic leukemia cells (Zhang et al., 2013).

  • Toxicity in Cancer Treatment : this compound has shown significant antitumor activity but also exhibits considerable toxicity, which is a critical factor in its use as an antileukemic agent (Yamazaki et al., 1973).

  • Metabolite Monitoring in Thiopurine Treatment : Monitoring thiopurine metabolites is crucial for enhancing safety, quality, and efficacy of treatment, particularly in patients with inflammatory bowel disease and leukemia (Dreshaj & Pasha, 2020).

  • Drug Targets and Disease Mechanisms : Gene expression and thiopurine metabolite profiling offer insights into drug targets and disease mechanisms, especially in inflammatory bowel disease (Haglund et al., 2013).

Mechanism of Action

Target of Action

Thioinosine, also known as Thioinosinic acid or this compound monophosphate (TIMP), is an intermediate metabolite of azathioprine , a well-known immunosuppressive drug. The primary targets of this compound are the enzymes involved in purine metabolism, such as Thiopurine S-methyltransferase (TPMT) and Inosine Triphosphate Pyrophosphatase (ITPase) . These enzymes play crucial roles in the metabolism of thiopurines, affecting their bioavailability and toxicity .

Mode of Action

The activity of this compound is partly mediated by the metabolite 6-thioguanosine 5’-triphosphate . This metabolite inhibits the function of the small GTPase Rac1, leading to apoptosis of activated T cells . It also influences the conjugation of T cells with antigen-presenting cells . This interaction with its targets results in immunosuppressive effects, making this compound effective in the treatment of various inflammatory and autoimmune diseases .

Biochemical Pathways

This compound affects the purine metabolism pathway. It interferes with nucleotide synthesis and salvage pathways . The primary cytotoxic mechanism involves the incorporation of thioguanine nucleotides (TGNs) into DNA during replication . This process may be enhanced by the inhibition of de novo purine synthesis by other metabolites .

Pharmacokinetics

The pharmacokinetics of this compound, like other thiopurines, have been extensively studied . The enzyme TPMT has a major influence on the bioavailability and toxicity of thiopurines . Patients with intermediate or deficient TPMT activity are at risk for excessive toxicity after receiving standard doses of thiopurine medications . Furthermore, controlled-release formulations for thiopurines have been clinically tested and have shown promising outcomes in inflammatory bowel disease .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in activated T cells and the inhibition of T cell conjugation with antigen-presenting cells . These effects result in immunosuppression, which is beneficial in the treatment of various inflammatory and autoimmune diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the genetic polymorphism of TPMT, which varies among different ethnic groups, can significantly affect the metabolism and toxicity of thiopurines . Furthermore, drug-drug interactions can also influence the action of this compound . Therefore, it’s crucial to consider these factors when prescribing thiopurine-based treatments.

Safety and Hazards

Thioinosine is known to interfere with de novo purine synthesis and perturb the pool of nucleotides necessary for DNA replication . This can inhibit DNA synthesis, block cellular proliferation, and induce apoptosis . Therefore, handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGPJODWTZCHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

892-49-9, 7687-43-6, 15639-75-5, 28069-17-2, 574-25-4
Record name 6MP-Arabinoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC92429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC92428
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC84321
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Thioinosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-thioinosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioinosine
Reactant of Route 2
Thioinosine
Reactant of Route 3
Thioinosine
Reactant of Route 4
Reactant of Route 4
Thioinosine
Reactant of Route 5
Thioinosine
Reactant of Route 6
Thioinosine

Q & A

A: Thioinosine exerts its cytotoxic effects primarily through its metabolism into various thiopurine nucleotides. One of the key metabolites, thioguanosine triphosphate, can be incorporated into DNA, leading to cell cycle arrest and apoptosis []. Another important metabolite, methylthis compound monophosphate, can inhibit purine nucleotide biosynthesis, further contributing to its cytotoxic effects [].

ANone: * Molecular Formula: C10H12N4O4S* Molecular Weight: 284.29 g/mol* Spectroscopic Data: * UV-Vis: λmax ≈ 235 nm and 300 nm (dependent on pH) * NMR: Characteristic peaks for purine ring protons and ribose sugar protons.

A: this compound's stability can be affected by factors like pH and temperature. Under alkaline conditions, it can undergo degradation []. Research has explored modifications like acylation to enhance stability and cellular penetration [].

ANone: this compound itself is not known to exhibit catalytic properties. Its biological activity stems from its role as an antimetabolite and its intracellular conversion to active metabolites.

A: Yes, computational studies have been conducted on this compound and its derivatives, particularly to investigate their potential as antiviral agents against targets like SARS-CoV-2 []. These studies often employ molecular docking simulations to assess binding affinities and explore potential interactions with target proteins.

A: Modifications to the this compound structure, particularly at the 2' position of the ribose sugar and the 6 position of the purine ring, have been explored to modulate its activity and stability. For example, 2'-O-acylation has been shown to increase lipophilicity and enhance cellular uptake of this compound cyclic 3',5'-phosphates []. The introduction of different substituents at the sulfur atom can influence its antiviral activity against influenza viruses [].

A: this compound can be susceptible to degradation, particularly under alkaline conditions []. Strategies to improve stability often focus on derivatization, such as the synthesis of 2'-O-acyl derivatives of this compound cyclic 3',5'-phosphates, which exhibit increased stability and cellular penetration [].

ANone: While specific SHE regulations for this compound might vary depending on the region and intended use, general guidelines for handling hazardous substances apply. As an antimetabolite with potential cytotoxic effects, proper handling, storage, and disposal procedures are crucial.

A: this compound is readily phosphorylated by adenosine kinase to its active metabolite, this compound monophosphate []. It is further metabolized through various pathways, including incorporation into DNA as thioguanine nucleotides and methylation to methylthis compound nucleotides []. The balance between these metabolic pathways influences its efficacy and potential toxicity.

ANone: this compound has been extensively studied in various in vitro and in vivo models:

  • In vitro: Studies have explored its effects on cell survival, DNA synthesis, and nucleotide metabolism in different cancer cell lines, including leukemia [, ].
  • In vivo: Research in animal models, particularly mice, has investigated its antitumor activity and immunosuppressive effects [, ].

A: Resistance to thiopurines, including this compound, can arise from various mechanisms, including decreased activity of activating enzymes like hypoxanthine phosphoribosyltransferase (HPRT) and increased activity of inactivating enzymes like alkaline phosphatase [].

ANone: As an antimetabolite, this compound exhibits cytotoxic effects and requires careful handling. Further research is ongoing to fully elucidate its toxicological profile, particularly potential long-term effects.

A: Research has explored strategies to enhance the delivery and targeting of this compound, particularly through prodrug approaches. For example, 2'-O-acyl derivatives of this compound cyclic 3',5'-phosphates have been investigated for their ability to improve cellular uptake and deliver thioinosinic acid intracellularly [].

A: Research on biomarkers for thiopurine drugs, including this compound, has focused on measuring metabolite levels, particularly thioguanine nucleotides (6-TGN) and methylthis compound nucleotides (meTIMP). These metabolites are being investigated for their potential to predict efficacy, monitor treatment response, and identify patients at risk for adverse effects [].

ANone: Commonly used analytical methods for studying this compound and its metabolites include:

  • High-performance liquid chromatography (HPLC): Often coupled with UV or mass spectrometry detection, HPLC is a versatile technique for separating and quantifying this compound and its various metabolites in biological samples [, ].
  • Spectrophotometry: UV-Vis spectrophotometry is used for quantitative analysis and studying interactions of this compound with other molecules [, ].
  • Radiolabeling: Radiolabeled this compound, such as [35S]-thioinosine, has been used to track its metabolism and distribution in cells and tissues [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.